4-(5-Fluoro-2-methoxyphenyl)-2-methylphenol
Description
4-(5-Fluoro-2-methoxyphenyl)-2-methylphenol is a substituted phenolic compound featuring a 2-methylphenol core with a 5-fluoro-2-methoxyphenyl group at the para position. The fluorine atom and methoxy group in its structure likely influence its electronic properties, solubility, and biological activity, making it relevant for pharmaceutical or material science applications.
Properties
IUPAC Name |
4-(5-fluoro-2-methoxyphenyl)-2-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-9-7-10(3-5-13(9)16)12-8-11(15)4-6-14(12)17-2/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APECLKCQISSHPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=CC(=C2)F)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683847 | |
| Record name | 5'-Fluoro-2'-methoxy-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255636-30-6 | |
| Record name | 5'-Fluoro-2'-methoxy-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 5-fluoro-2-methoxyphenylboronic acid as a starting material . This compound can undergo Suzuki-Miyaura coupling reactions to form the desired product .
Industrial Production Methods
Industrial production of 4-(5-Fluoro-2-methoxyphenyl)-2-methylphenol may involve large-scale Suzuki-Miyaura coupling reactions, utilizing palladium catalysts and appropriate boronic acid derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoro-2-methoxyphenyl)-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
4-(5-Fluoro-2-methoxyphenyl)-2-methylphenol has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-2-methoxyphenyl)-2-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The compound’s structural analogs highlight the impact of substituent position and type on properties:
Key Observations :
- Fluorine vs. Non-Fluorinated Analogs: The fluorine atom in the target compound may increase acidity compared to non-fluorinated analogs (e.g., 2-methylphenol) due to its electron-withdrawing nature. This could enhance binding in biological systems or alter solubility .
- Methoxy Group Influence: The 2-methoxy substituent likely reduces oxidative degradation compared to hydroxylated phenols, as seen in lignin-derived compounds .
- Bulkier Substituents : Compounds like PBP-C2 (with a heptane chain) exhibit lower synthetic yields (16%) compared to shorter-chain analogs, suggesting steric hindrance affects reactivity .
Biological Activity
4-(5-Fluoro-2-methoxyphenyl)-2-methylphenol, also known by its CAS number 1255636-30-6, is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features. The presence of a fluorine atom and a methoxy group on the phenyl ring enhances its biological activity, making it a subject of interest for various therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Fluorine Substitution: The fluorine atom is known to increase metabolic stability and lipophilicity, which can enhance the compound's bioavailability.
- Methoxy Group: The methoxy group can influence solubility and the compound's interaction with biological targets.
The biological activity of 4-(5-Fluoro-2-methoxyphenyl)-2-methylphenol is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies indicate that compounds with similar structural motifs exhibit activity at serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and appetite control .
Potential Mechanisms:
- Receptor Agonism: The compound may act as an agonist at serotonin receptors, influencing neurotransmission pathways.
- Enzyme Inhibition: It could inhibit key enzymes involved in inflammatory processes or metabolic pathways.
Research Findings
Recent studies have explored the pharmacological properties of compounds structurally related to 4-(5-Fluoro-2-methoxyphenyl)-2-methylphenol:
- Antipsychotic Activity: Similar compounds have shown potential antipsychotic effects through selective agonism at the 5-HT2C receptor, indicating that this compound may exhibit similar properties .
- Anti-inflammatory Effects: Research has demonstrated that phenolic compounds can inhibit cyclooxygenase (COX) enzymes, suggesting a potential role in reducing inflammation .
Study 1: Serotonin Receptor Activity
A study investigated various derivatives of phenolic compounds for their activity at the 5-HT2C receptor. The findings suggested that modifications to the phenolic structure, such as fluorination and methoxylation, significantly enhanced receptor affinity and selectivity .
| Compound | EC50 (nM) | Receptor Selectivity |
|---|---|---|
| Compound A | 23 | High (5-HT2C) |
| Compound B | 24 | Moderate (5-HT2A) |
| 4-(5-Fluoro-2-methoxyphenyl)-2-methylphenol | TBD | TBD |
Study 2: Anti-inflammatory Potential
In vitro assays demonstrated that phenolic compounds could inhibit COX-1 and COX-2 activities, with IC50 values ranging from 1 to 10 µM for various derivatives. While specific data for 4-(5-Fluoro-2-methoxyphenyl)-2-methylphenol is limited, its structural similarities suggest potential efficacy in this area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
